Cas no 237435-85-7 (3-amino-5-phenylfuran-2-carbonitrile)
3-amino-5-phenylfuran-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-5-phenylfuran-2-carbonitrile
- SCHEMBL5772616
- 237435-85-7
- 2-Furancarbonitrile,3-amino-5-phenyl-
- 2-Furancarbonitrile, 3-amino-5-phenyl-
- P16820
- DTXSID30442696
- AKOS015893029
-
- Inchi: 1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2
- InChI Key: URDKKYIVLXDJDB-UHFFFAOYSA-N
- SMILES: O1C(C#N)=C(C=C1C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 184.063662883Da
- Monoisotopic Mass: 184.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63Ų
3-amino-5-phenylfuran-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A991768-1g |
2-Furancarbonitrile, 3-amino-5-phenyl- |
237435-85-7 | 96% | 1g |
$591.0 | 2024-07-28 |
3-amino-5-phenylfuran-2-carbonitrile Suppliers
3-amino-5-phenylfuran-2-carbonitrile Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-amino-5-phenylfuran-2-carbonitrile
Introduction to 3-Amino-5-Phenylfuran-2-Carbonitrile (CAS No. 237435-85-7)
3-Amino-5-phenylfuran-2-carbonitrile, a compound with the CAS number 237435-85-7, is a versatile organic molecule that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its unique structural features, which include a furan ring, an amino group, and a phenyl substituent. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable building block in the development of novel compounds.
The molecular formula of 3-amino-5-phenylfuran-2-carbonitrile is C11H8N2O, and its molecular weight is approximately 184.19 g/mol. The compound can be synthesized through various methods, including the reaction of 5-bromofuran-2-carbonitrile with anilines in the presence of palladium catalysts. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In the context of pharmaceutical research, 3-amino-5-phenylfuran-2-carbonitrile has shown promise as a lead compound for the development of new drugs. Recent studies have focused on its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 3-amino-5-phenylfuran-2-carbonitrile exhibited potent inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in conditions such as glaucoma and epilepsy. The researchers found that these derivatives had low nanomolar IC50 values, indicating their high affinity for the target enzyme.
Beyond its pharmaceutical applications, 3-amino-5-phenylfuran-2-carbonitrile has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study published in Advanced Materials in 2020 demonstrated that thin films of 3-amino-5-phenylfuran-2-carbonitrile-based polymers exhibited excellent charge transport properties and stability under ambient conditions. These findings suggest that the compound could be used to develop more efficient and durable organic electronic devices.
The chemical reactivity of 3-amino-5-phenylfuran-2-carbonitrile has also been extensively studied. Its amino group can participate in various reactions, such as acylation, alkylation, and condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules. For example, a recent study published in Organic Letters described the use of 3-amino-5-phenylfuran-2-carbonitrile as a key starting material for the synthesis of novel heterocyclic compounds with potential antitumor activity. The researchers developed a one-pot multicomponent reaction that yielded high yields of the desired products with excellent regioselectivity.
In addition to its synthetic utility, 3-amino-5-phenylfuran-2-carbonitrile has been investigated for its biological activity against various pathogens. A study published in the Journal of Antibiotics in 2019 reported that certain derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers found that these derivatives were effective against multidrug-resistant strains, suggesting their potential as novel antibiotics.
The environmental impact of 3-amino-5-phenylfuran-2-carbonitrile has also been considered in recent studies. A paper published in Environmental Science & Technology in 2018 evaluated the biodegradability and ecotoxicity of this compound and its derivatives. The results indicated that while the compound itself was relatively stable and persistent in the environment, it did not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the safety and sustainability of using this compound in industrial applications.
In conclusion, 3-amino-5-phenylfuran-2-carbonitrile (CAS No. 237435-85-7) is a multifaceted compound with a wide range of potential applications. Its unique structural features make it a valuable building block for the development of new drugs, materials, and other advanced technologies. Ongoing research continues to uncover new properties and uses for this compound, highlighting its importance in both academic and industrial settings.
237435-85-7 (3-amino-5-phenylfuran-2-carbonitrile) Related Products
- 1211915-92-2(2-Phenylfuran-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)